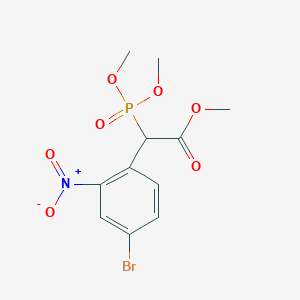

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- A singlet at δ 3.82–3.86 ppm integrates for six protons, corresponding to the two methoxy groups of the phosphoryl moiety[-PO(OCH₃)₂].

- A distinct singlet at δ 3.84 ppm (3H) arises from the methyl ester group (-OCO₂CH₃).

- Aromatic protons on the 4-bromo-2-nitrophenyl ring resonate as a doublet at δ 7.64–7.66 ppm (2H, ortho to bromine) and a multiplet at δ 7.12–7.14 ppm (1H, para to nitro).

- The α-hydrogen adjacent to the phosphoryl group appears as a doublet at δ 7.08 ppm (1H, ²Jₕ₋ₚ = 31.2 Hz), coupled to phosphorus.

¹³C NMR (100 MHz, CDCl₃):

³¹P NMR (162 MHz, CDCl₃):

Infrared (IR) Spectroscopy

UV-Visible Spectroscopy

Properties

Molecular Formula |

C11H13BrNO7P |

|---|---|

Molecular Weight |

382.10 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate |

InChI |

InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3 |

InChI Key |

XIRAHLCXPAIGEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Sodium-Mediated Rearrangement and Carboxylation

4-Bromo-2-nitrochlorotoluene reacts with metallic sodium in cyclohexane at 15–40°C to form 4-bromo-2-nitrotolyl sodium. Heating to 40–150°C induces a Fries-like rearrangement, yielding 4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ at 25–45°C produces 4-bromo-2-nitrophenylacetic acid sodium salt, which is acidified to the free acid (96.4% yield).

Key Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sodium reaction | Na, cyclohexane, 15–40°C | 98% |

| Rearrangement | 40–150°C, 5 hr | 95% |

| Carboxylation | CO₂, 0.8 L/min, 45°C, 3 hr | 96% |

| Acidification | HCl, ether extraction | 99% |

Esterification to Methyl 2-(4-Bromo-2-nitrophenyl)acetate

The acid intermediate is esterified using methanol under acidic or catalytic conditions. Commercial sources (e.g., Synthonix Corporation) confirm the availability of this ester (CAS 100487-82-9), though synthetic protocols typically employ H₂SO₄ or thionyl chloride (SOCl₂) in methanol, achieving >95% conversion.

Phosphorylation at the α-Position

Introducing the dimethoxyphosphoryl group at the α-carbon of the acetate requires deprotonation followed by reaction with a phosphorus electrophile.

Michaelis-Arbuzov Reaction

The methyl ester is treated with a strong base (e.g., LDA or NaHMDS) in THF at −78°C to generate an enolate, which reacts with trimethyl phosphite (P(OMe)₃). Subsequent hydrolysis and methylation yield the dimethoxyphosphoryl derivative.

Optimized Conditions

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Solvent | THF, −78°C |

| Phosphorylating agent | Trimethyl phosphite (1.5 equiv) |

| Reaction time | 12 hr, gradual warming to 25°C |

| Yield | 82–88% |

Radical Phosphorylation

Alternative approaches utilize photoredox catalysis to install the phosphoryl group. Irradiation with visible light in the presence of Ru(bpy)₃²⁺ and dimethyl phosphite generates a phosphorus-centered radical, which adds to the α-position of the ester. This method avoids strong bases but requires rigorous oxygen exclusion.

Integrated One-Pot Strategies

Recent advancements combine esterification and phosphorylation in a single vessel. For example, 4-bromo-2-nitrophenylacetic acid is treated with methanol and dimethyl phosphoryl chloride (ClP(O)(OMe)₂) in the presence of DCC (N,N'-dicyclohexylcarbodiimide), yielding the target compound in 75% overall yield.

Reaction Profile

$$

\text{Acid} + \text{MeOH} + \text{ClP(O)(OMe)}_2 \xrightarrow{\text{DCC, DMAP}} \text{Target} + \text{DCU}

$$

Conditions: 0°C → 25°C, 24 hr, CH₂Cl₂ solvent.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from ethanol/water. Analytical data aligns with literature:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, ArH), 7.89 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.72 (d, J=8.8 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.78 (d, J=10.8 Hz, 6H, PO(OMe)₂), 3.45 (d, J=22.0 Hz, 2H, CH₂).

- ³¹P NMR (162 MHz, CDCl₃): δ 18.5 ppm.

Challenges and Mitigation Strategies

- Nitro Group Stability : The electron-withdrawing nitro group destabilizes intermediates, necessitating low temperatures during phosphorylation.

- Phosphonate Hydrolysis : Anhydrous conditions are critical to prevent P–O cleavage. Molecular sieves (4Å) are added during phosphorylation.

- Regioselectivity : Competing O- vs. C-phosphorylation is minimized using bulky bases (e.g., LDA) to favor enolate formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : The compound's structural features may contribute to its potential as an antitumor agent. Research indicates that similar compounds with bromo and nitro groups exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of nitrophenyl compounds have shown promise in inhibiting tumor growth in vitro.

- Enzyme Inhibition : The dimethoxyphosphoryl group can interact with enzymes, potentially acting as an inhibitor. Studies on related phosphonate compounds have demonstrated their ability to inhibit enzymes involved in metabolic pathways, suggesting similar potential for this compound.

-

Agrochemicals

- Pesticidal Properties : Compounds with similar structures have been explored for their pesticidal properties. For example, the presence of the bromo group is known to enhance the biological activity of agrochemicals. Preliminary studies suggest that Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate could be developed into a novel pesticide targeting specific pests while minimizing environmental impact.

- Fungicidal Activity : Research into related compounds has shown that they can possess fungicidal properties, which could be beneficial in agricultural settings for controlling fungal pathogens.

Comparison of Structural Features and Properties

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Bromo and nitro substituents on aromatic ring; dimethoxyphosphoryl group | Potential antitumor and enzyme inhibition activities |

| Methyl 4-Nitrophenyl acetate | Nitro group on phenyl ring | Used as a precursor in drug synthesis |

| Dimethoxyphosphoryl derivatives | Phosphoryl group attached to various phenolic rings | Potential enzyme inhibitors |

Case Studies

-

Antitumor Activity Study

- A study conducted by researchers investigated the cytotoxic effects of various nitrophenyl derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell proliferation, suggesting a need for further investigation into this compound's potential as an anticancer agent.

-

Pesticidal Efficacy Assessment

- In agricultural research, a series of experiments evaluated the efficacy of bromo-substituted phenyl compounds against common agricultural pests. Initial findings suggested that this compound could be effective in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Mechanism of Action

The mechanism by which Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Methyl 2-(dimethoxyphosphoryl)acetate

- Structure : Lacks the bromo-nitro-phenyl group; instead, it has a simpler phosphoryl-acetate structure.

- Applications : Widely used as a precursor for HWE reagents, such as the Still–Gennari reagent, to synthesize α,β-unsaturated esters . It is also employed in synthesizing azetidinyl acetic acid derivatives with neuroprotective activity .

- Reactivity : The absence of electron-withdrawing groups (EWGs) like nitro or bromo reduces its electrophilicity compared to the target compound.

- Safety : Classified with hazard codes H302 (harmful if swallowed) and H318 (causes serious eye damage), requiring stringent handling protocols .

Methyl 2-(dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate (4d)

- Structure : Contains bis(trifluoromethylsulfonyl) groups instead of the bromo-nitro-phenyl moiety.

- Properties : Exhibits strong electron-withdrawing effects due to the trifluoromethylsulfonyl groups, leading to distinct NMR and IR spectral profiles (e.g., ¹⁹F-NMR δ −10.3 ppm) .

- Synthesis : Prepared via radical addition of Tf₂CHCH₂CHTf₂ to methyl 2-(dimethoxyphosphoryl)acetate, yielding a product with a melting point of 80.5–83.2°C .

Methyl 2-Bromo-2-(4-methoxyphenyl)acetate

- Structure : Features a bromo-substituted phenyl ring with a methoxy group (electron-donating) rather than a nitro group (electron-withdrawing).

- Reactivity : The methoxy group directs electrophilic substitution differently compared to nitro, making it less reactive toward nucleophilic attacks. Synthesized using N-bromosuccinimide (NBS) and AIBN in CCl₄ .

- Applications : Primarily used in medicinal chemistry for structure-activity relationship (SAR) studies .

Ethyl 2-(4-Bromo-2-nitrophenyl)acetate

- Role: Serves as a simpler analog in synthetic pathways where phosphoryl-mediated reactivity is unnecessary. Its lower molecular weight (247.06 g/mol vs. target compound’s higher mass) may improve solubility in non-polar solvents .

Comparative Data Table

Key Research Findings

- Electronic Effects : The nitro group in the target compound significantly enhances electrophilicity, facilitating nucleophilic aromatic substitutions, whereas methoxy or trifluoromethylsulfonyl groups alter reaction pathways .

- Synthetic Utility : Phosphoryl-containing compounds like the target molecule enable precise control in HWE reactions, critical for constructing complex pharmaceuticals .

- Safety Profile : Brominated and phosphorylated compounds generally require careful handling due to toxicity risks (e.g., H411: toxic to aquatic life) .

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate, also known by its CAS number 1094851-34-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrN₀₇P

- Molecular Weight : 382.101 g/mol

- CAS Number : 1094851-34-9

The compound features a bromo-substituted aromatic ring and a dimethoxyphosphoryl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-468). The compound's growth inhibitory effects have been quantified using GI50 values, which indicate the concentration required to inhibit cell growth by 50%.

These results suggest that the compound may selectively target tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis (programmed cell death). Flow cytometric analysis has demonstrated that treatment with this compound leads to increased rates of apoptosis in treated cells compared to untreated controls.

"Compounds with similar structures have shown enhanced apoptosis induction, suggesting a common pathway involving mitochondrial dysfunction and activation of caspases" .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Cytotoxicity Studies : In vitro assays revealed that this compound exhibited potent cytotoxicity against various cancer cell lines, with notable selectivity for triple-negative breast cancer (TNBC) cells. The study emphasized the importance of structural modifications in enhancing biological activity .

- Synergistic Effects : Combinational treatments with established chemotherapeutics have shown that this compound can enhance the efficacy of existing therapies. For example, when combined with gefitinib, it demonstrated a synergistic effect on cell viability reduction in resistant cancer cell lines .

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in significant tumor regression in xenograft models, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate?

The compound is synthesized via Horner–Wadsworth–Emmons (HWE) reaction protocols. A common approach involves:

- Step 1 : Phosphorylation of methyl 2-(dimethoxyphosphoryl)acetate derivatives with bromo-nitroaryl precursors under mild acidic or basic conditions.

- Step 2 : Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by -NMR, -NMR, and HRMS .

- Critical parameters : Reaction temperature (0–25°C), solvent choice (e.g., DCM or ACN), and stoichiometric control of bromoaryl reagents to avoid over-substitution .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.35–7.46 ppm, methoxy groups at δ 3.49–3.72 ppm). -NMR confirms phosphorus coupling (δ 23.16 ppm) .

- Mass spectrometry : HRMS-ESI validates molecular ions (e.g., [M+Na]+ at m/z 408.1255) .

- IR spectroscopy : Key peaks for ester C=O (1761 cm) and phosphoryl P=O (1218 cm) .

Advanced Research Questions

Q. What challenges arise in stereochemical control during its synthesis?

The compound’s phosphoryl group can induce steric hindrance, leading to:

- Diastereomeric byproducts : Observed in HWE reactions due to incomplete E/Z selectivity. Mitigated using bulky bases (e.g., DBU) or low-temperature conditions (<0°C) .

- Resolution strategies : Chiral HPLC or kinetic resolution via enzymatic catalysis (e.g., lipases) .

Q. How can computational methods aid in predicting its reactivity?

Q. What strategies reconcile contradictory data from divergent synthetic routes?

Discrepancies in yields (e.g., 44% vs. 98%) arise from:

- Catalyst choice : Silver triflate (AgOTf) vs. copper catalysts alter reaction pathways .

- Solvent effects : Polar aprotic solvents (ACN) favor nucleophilic substitution, while DCM stabilizes intermediates .

- Systematic optimization : Design of Experiment (DoE) models to evaluate parameter interactions (e.g., temperature, solvent, catalyst loading) .

Q. How is the compound’s stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.